molecular formula C48H80N6O31 B013590 N-Acetylchitohexaose CAS No. 38854-46-5

N-Acetylchitohexaose

Cat. No. B013590
CAS RN: 38854-46-5
M. Wt: 1237.2 g/mol
InChI Key: FUHDMRPNDKDRFE-LPUYKFNUSA-N
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Description

Synthesis Analysis

The production of COS involves the degradation of chitosan into smaller oligosaccharides. Various techniques are employed to obtain COS with well-defined structures. These methods include enzymatic hydrolysis, chemical depolymerization, and chitinase-mediated cleavage. Access to single COS molecules with accurate structures is essential for understanding their structure–function relationships .


Molecular Structure Analysis

COS consists of GlcNAc and D-glucosamine (GlcN) residues linked by β-1,4 glycosidic bonds. The degree of polymerization (DP) or average molecular weight (MW), degree of acetylation, and pattern of acetylation (PA) influence its properties. The original structure of heterogeneous chitosan gives rise to a complex mixture of COS, making it challenging to attribute specific biological effects to individual molecules .

Scientific Research Applications

Biosynthesis

N-Acetylchitohexaose plays a significant role in the biosynthesis of hexa- and pentameric chitooligosaccharides. It is used in the enzymatic synthesis of hexa-N-acetylchitohexaose and penta-N-acetylchitopentaose using N-acetylglucoseaminyl transferase from rhizobial bacteria . This process has been performed in E. coli cells .

Elicitor in Plant Defense Systems

N-Acetylchitohexaose elicits defense systems in plants . When added to a rice suspension culture, it caused an increase in extracellular chitinase activity, mainly due to the induction of a class III chitinase .

Anti-Tumor Activity

N-Acetylchitohexaose exhibits anti-tumor activity against solid tumors . It has been observed to cause a significant decrease in the number of C. albicans cells in the kidneys of tumor-bearing subjects .

Enhancing Cellular Immunity

N-Acetylchitohexaose enhances protection against infection in mice by elevating cellular immunity . This suggests potential applications in the development of treatments for various infectious diseases.

Substrate for Human Lysozyme

N-Acetylchitohexaose serves as a substrate for human lysozyme . Lysozymes are enzymes that play an important role in the immune system by breaking down the cell walls of certain bacteria.

Induction of l-Phenylalanine Ammonia-Lyase (PAL)

When cells are incubated with N-Acetylchitohexaose, l-phenylalanine ammonia-lyase (PAL) activity increases promptly . PAL is an enzyme that plays a key role in plant phenylpropanoid metabolism, which is involved in the responses to environmental stressors and in the production of important biomolecules.

Mechanism of Action

Target of Action

N-Acetylchitohexaose primarily targets the immune system, specifically the T lymphocytes . It enhances the tumoricidal effect of splenic T lymphocytes against Lewis lung carcinoma (LLC) and P-815 mastocytoma cells . It also increases the natural killer activity of splenic T lymphocytes . In addition, it binds to LysM domains on certain proteins, including an endopeptidase of T. thermophilus .

Mode of Action

N-Acetylchitohexaose interacts with its targets by binding to the LysM domains on certain proteins . This interaction triggers a series of biochemical reactions that lead to the enhancement of the tumoricidal effect of T lymphocytes and the increase in natural killer activity .

Biochemical Pathways

The biochemical pathways affected by N-Acetylchitohexaose are primarily related to immune response. The compound enhances the tumoricidal effect of T lymphocytes, leading to increased cell death in target tumor cells . It also boosts the natural killer activity of T lymphocytes, which can lead to the destruction of a wider range of target cells .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of N-Acetylchitohexaose results in a significant antimetastatic effect against Lewis lung carcinoma (LLC) transplanted into mice, giving rise to a 40-50% inhibition ratio of pulmonary metastasis . It also has a significant growth-inhibitory effect against the local tumor of the same carcinoma .

Action Environment

The action of N-Acetylchitohexaose can be influenced by environmental factors. For instance, the compound functions as an elicitor in plants, inducing the expression of chitinases . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of other compounds or conditions in the environment.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDMRPNDKDRFE-LPUYKFNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80N6O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315100
Record name N-Acetylchitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylchitohexaose

CAS RN

38854-46-5
Record name N-Acetylchitohexaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38854-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylchitohexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylchitohexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is N-Acetylchitohexaose and what is its origin?

A1: N-Acetylchitohexaose is an oligosaccharide composed of six N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. It is a chitin derivative, and chitin is a naturally occurring polysaccharide found in the exoskeletons of crustaceans, the cell walls of fungi, and some insects.

Q2: How does N-Acetylchitohexaose exhibit its biological activity?

A2: N-Acetylchitohexaose acts as an elicitor, meaning it can trigger defense responses in plants [, , ]. This activity is particularly relevant to its ability to induce chitinase production in plants, which are enzymes that break down chitin, a component of fungal cell walls []. The exact mechanism of how N-Acetylchitohexaose interacts with plant cells to initiate this response is still under investigation.

Q3: What is the structural formula and molecular weight of N-Acetylchitohexaose?

A3: The molecular formula of N-Acetylchitohexaose is C36H60N6O26. Its molecular weight is 1026.86 g/mol.

Q4: Are there any spectroscopic data available for N-Acetylchitohexaose?

A4: Yes, researchers have employed various analytical techniques to characterize N-Acetylchitohexaose. [] describes the use of Electrospray ionization mass spectrometry (ESI/MS) to confirm the molecular weight of N-Acetylchitohexaose and its derivatives with different degrees of acetylation. Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the interaction of N-Acetylchitohexaose with enzymes like lysozyme. []

Q5: Does the degree of acetylation of chitohexaose impact its biological activity?

A5: Yes, the degree of acetylation significantly influences the biological activity of chitohexaose. [] highlights that the six chitohexaose fractions with varying degrees of acetylation, ranging from N-acetylchitohexaose (D5A1) to hexa-N-acetylchitohexaose (A6), could possess different bioactivities. This suggests the potential for fine-tuning the biological effects by controlling the acetylation pattern.

Q6: How does N-Acetylchitohexaose interact with enzymes like lysozyme?

A6: N-Acetylchitohexaose acts as an inhibitor for lysozyme, an enzyme that breaks down bacterial cell walls []. Studies using X-ray crystallography have shown that N-Acetylchitohexaose binds to the active site of lysozyme, occupying all six subsites (A-F) [, ]. This binding prevents the enzyme from binding to and degrading its natural substrate, peptidoglycan, in bacterial cell walls.

Q7: Has N-Acetylchitohexaose shown any antitumor activity?

A7: Yes, research suggests that N-Acetylchitohexaose exhibits growth-inhibitory effects against certain tumor types in mice, including Meth-A solid tumor and Lewis Lung Carcinoma [, , ]. This antitumor effect is thought to be related to the stimulation of the immune system, specifically the activation of macrophages and T-lymphocytes, which leads to the production of cytokines like interleukin 1 and 2 [].

Q8: How does N-Acetylchitohexaose impact the immune system?

A8: N-Acetylchitohexaose demonstrates immunomodulatory properties by activating macrophages [, , ], which are cells involved in the first line of defense against pathogens. This activation leads to the production of signaling molecules like interleukin 1, contributing to the overall immune response []. Furthermore, it can enhance the activity of natural killer cells and cytotoxic T lymphocytes, both of which are crucial for antitumor immunity [, ].

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